3-amino-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride
Overview
Description
“3-amino-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that its properties and characteristics may be inferred from similar compounds, such as 3-aminocoumarins2.
Synthesis Analysis
The synthesis of similar compounds like 3-aminocoumarins has been studied extensively2. The chemical reactivity of 3-aminocoumarins is profound due to the presence of an amino group as well as enamine carbon in the described scaffold2. However, the specific synthesis process for “3-amino-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride” is not readily available.
Molecular Structure Analysis
The molecular structure of “3-amino-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride” is not explicitly provided in the search results. However, similar compounds like 3-aminocoumarins have been studied3.Chemical Reactions Analysis
The chemical reactions involving “3-amino-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride” are not explicitly mentioned in the search results. However, the chemical reactivity of similar compounds like 3-aminocoumarins has been studied2.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-amino-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride” are not explicitly mentioned in the search results. However, similar compounds like 3-aminocoumarins have been studied4.Scientific Research Applications
-
3-Aminocoumarins and their derivatives
- Application : These compounds are important in organic synthesis due to their various biological activities and natural occurrences .
- Methods : The synthesis of 3-aminocoumarins involves different synthetic methodologies .
- Results : These compounds have shown immense impact in the field of organic and pharmaceutical chemistry .
-
- Application : These compounds have valuable biological and pharmaceutical properties .
- Methods : The synthesis of these heterocycles has been carried out in classical and non-classical conditions, particularly under green conditions .
- Results : Many synthetic coumarins with pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .
-
3-Amino-4,4-dimethyl lithocholic acid derivatives
- Application : These compounds are studied as activators of Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1), a protein that negatively regulates several signaling pathways in cancers .
- Methods : The study involved the synthesis of a series of these derivatives .
- Results : The most potent compounds were identified as SHP1 activators .
Safety And Hazards
The safety and hazards associated with “3-amino-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride” are not explicitly mentioned in the search results. However, safety data sheets for similar compounds suggest that they should be handled with care5.
Future Directions
The future directions for research on “3-amino-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride” are not explicitly mentioned in the search results. However, the synthesis of similar compounds like 7-hydroxy-4-substituted coumarins has been explored, providing a reference for future industrial production6.
Please note that this analysis is based on the available information and may not fully cover “3-amino-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride”. For a more comprehensive analysis, further research and experimental studies would be required.
properties
IUPAC Name |
3-amino-7-(trifluoromethyl)-1,3-dihydroindol-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O.ClH/c10-9(11,12)5-3-1-2-4-6(13)8(15)14-7(4)5;/h1-3,6H,13H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHSPBFECBLMLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.